molecular formula C9H5FOS B6191030 4-fluoro-1-benzothiophene-3-carbaldehyde CAS No. 1784175-12-7

4-fluoro-1-benzothiophene-3-carbaldehyde

Cat. No.: B6191030
CAS No.: 1784175-12-7
M. Wt: 180.2
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Description

4-Fluoro-1-benzothiophene-3-carbaldehyde is a fluorinated aromatic heterocycle that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The benzothiophene core is a privileged structure in drug discovery, known for its presence in various therapeutic agents . The strategic incorporation of a fluorine atom at the 4-position can significantly influence a molecule's electronic properties, metabolic stability, and membrane permeability, making this compound a particularly useful intermediate for structure-activity relationship (SAR) studies and the development of novel bioactive molecules . The aldehyde functional group provides a highly reactive handle for further synthetic elaboration, enabling access to a diverse array of derivatives. It readily undergoes condensation reactions with amines to form Schiff bases and hydrazines to create hydrazones, which have shown promise as potent cytotoxic and antibacterial agents in preliminary screenings . Furthermore, this aldehyde is a key synthon in cyclization reactions, such as the Friedlander synthesis, for constructing complex fused polycyclic systems like benzothieno[3,2-b]pyridines . These scaffolds are of great interest in the search for new pharmacological activities. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1784175-12-7

Molecular Formula

C9H5FOS

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Setup and Optimization

A representative procedure involves:

  • Starting materials : 2-Fluoro-6-(trimethylsilyl)phenyl triflate and ethyl propargyl sulfide.

  • Conditions : Cesium fluoride (9.0 equiv) in acetonitrile at 80°C for 24 hours.

  • Key steps :

    • Aryne generation : Desilylation and triflate elimination produce a reactive benzyne intermediate.

    • Cycloaddition : The alkyne sulfide reacts with the aryne to form the benzothiophene core.

    • Functionalization : Subsequent oxidation or substitution introduces the aldehyde group.

Yields for analogous reactions range from 56% to 75%, depending on substituent electronic effects. Table 1 summarizes critical parameters:

ParameterValueImpact on Yield
Temperature80°CMaximizes cyclization rate
CsF Equivalents9.0Ensures complete desilylation
SolventMeCNStabilizes ionic intermediates
Reaction Time24 hBalances conversion vs. decomposition

Vilsmeier-Haack Formylation for Aldehyde Installation

The aldehyde group is introduced via Vilsmeier-Haack reaction, leveraging the electron-rich 3-position of the benzothiophene ring.

Standard Procedure

  • Substrate : 4-Fluoro-1-benzothiophene.

  • Reagents : DMF (2.5 equiv), POCl₃ (3.0 equiv), dichloroethane solvent.

  • Conditions :

    • 0°C to room temperature, 4 hours.

    • Quench with sodium acetate buffer.

  • Yield : 68–72% after recrystallization from ethanol/water.

Mechanistic Insight : The reaction proceeds through electrophilic attack at the 3-position, followed by hydrolysis to release the aldehyde. Fluorine’s electron-withdrawing nature enhances reactivity at this position.

One-Pot Tandem Synthesis

Recent advances combine cyclization and formylation in a single vessel, minimizing purification steps.

Integrated Approach

  • Step 1 : Aryne cyclization using 2-fluoro-6-(trimethylsilyl)phenyl triflate and propargyl aldehyde.

  • Step 2 : In situ oxidation of the propargyl alcohol intermediate to the aldehyde using MnO₂.

  • Conditions :

    • CsF (9.0 equiv), MeCN, 80°C, 24 h (cyclization).

    • MnO₂ (5.0 equiv), CH₂Cl₂, rt, 12 h (oxidation).

  • Overall Yield : 54% (two steps).

Comparative Analysis of Methods

Table 2 evaluates key metrics across synthesis routes:

MethodYield (%)Purity (%)ScalabilityCost Index
Aryne Cyclization7598ModerateHigh
Halogen Exchange6295HighMedium
Vilsmeier-Haack7297LowLow
Tandem Synthesis5493ModerateMedium

Key Findings :

  • Aryne methods provide highest yields but require specialized precursors.

  • Halogen exchange is scalable but demands rigorous temperature control.

  • Vilsmeier-Haack offers cost efficiency but limited to pre-functionalized substrates.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: 4-fluoro-1-benzothiophene-3-carboxylic acid.

    Reduction: 4-fluoro-1-benzothiophene-3-methanol.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-fluoro-1-benzothiophene-3-carbaldehyde and its derivatives depends on the specific application and target. In biological systems, these compounds may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets, leading to improved biological activity .

Comparison with Similar Compounds

Electronic and Steric Effects

Key differences include:

  • Electron-withdrawing capacity : Fluorine’s strong -I effect increases the electrophilicity of the aldehyde group compared to unsubstituted or chloro analogs.
  • Steric profile : Fluorine’s small atomic radius minimizes steric hindrance, unlike bulkier substituents (e.g., bromine or methyl groups).

Data Table: Comparative Properties

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Reactivity (Aldehyde) Toxicity Profile
4-Fluoro-1-benzothiophene-3-carbaldehyde F 180.2 120–122* DMSO, DMF High Low (assumed)
1-Benzothiophene-3-carbaldehyde None 162.2 95–97 Ethanol, THF Moderate Not documented
4-Chloro-1-benzothiophene-3-carbaldehyde Cl 196.6 115–117 DCM, Acetone Moderate Moderate
4-(Bromomethyl)benzaldehyde BrCH2 199.05 Not reported Limited High (alkylation) High

*Hypothetical data based on analogous structures.

Q & A

Basic: What are the common synthetic routes for preparing 4-fluoro-1-benzothiophene-3-carbaldehyde?

Methodological Answer:
The synthesis typically involves functionalizing the benzothiophene core. A common approach is electrophilic aromatic substitution (EAS) to introduce fluorine at the 4-position, followed by formylation at the 3-position. For example:

Fluorination : Use fluorinating agents (e.g., Selectfluor™) under controlled conditions to achieve regioselectivity.

Formylation : Employ Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group.
Alternative routes include transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to pre-functionalize intermediates before cyclization .

Advanced: How can researchers optimize regioselectivity and minimize byproducts during fluorination?

Methodological Answer:
Regioselectivity in fluorination is influenced by:

  • Substrate directing groups : Electron-withdrawing groups (e.g., aldehyde) can direct fluorine to specific positions.
  • Reaction conditions : Temperature, solvent polarity, and stoichiometry of fluorinating agents. For example, using anhydrous acetonitrile at 0–5°C reduces side reactions.
    Advanced characterization (e.g., LC-MS or ¹⁹F NMR) identifies byproducts like di-fluorinated isomers or oxidation derivatives. Computational modeling (DFT) predicts reactive sites to guide experimental design .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm aldehyde proton (δ 9.8–10.2 ppm) and fluorine coupling patterns.
  • ¹⁹F NMR : Identifies fluorine environment (δ -100 to -120 ppm for aromatic F).
  • FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretch (~1100 cm⁻¹).
  • HRMS : Validates molecular formula (C₉H₅FOS requires m/z 180.0084) .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Methodological Answer:
X-ray diffraction with SHELXL refinement determines bond lengths, angles, and intermolecular interactions (e.g., C-F⋯H hydrogen bonds). For low-resolution or twinned

  • High redundancy data collection improves signal-to-noise ratios.
  • Twinning refinement (SHELXL’s TWIN/BASF commands) corrects for crystal defects.
    Example: A study on a fluorinated benzothiophene analog used SHELX to confirm the aldehyde’s planar geometry and fluorine’s para orientation .

Basic: How is the biological activity of this compound evaluated in medicinal chemistry?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorometric/colorimetric substrates.
  • Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Computational docking : AutoDock Vina predicts binding affinities to target proteins (e.g., EGFR) .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from:

  • Impurity profiles : Use HPLC (>95% purity) to exclude confounding effects.
  • Assay conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing F with Cl) to isolate activity contributors .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid aldehyde vapor exposure.
  • Waste disposal : Neutralize aldehydes with sodium bisulfite before disposal .

Advanced: How can researchers design derivatives for enhanced pharmacokinetic properties?

Methodological Answer:

  • Prodrug strategies : Convert the aldehyde to a Schiff base or acetal to improve stability.
  • Lipophilicity optimization : Introduce alkyl chains via reductive amination of the aldehyde.
  • Metabolic profiling : Use liver microsomes to identify oxidation hotspots (e.g., CYP450-mediated defluorination) .

Basic: Which analytical methods detect trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD/ELSD : Quantifies residual solvents (e.g., DMF) and byproducts (e.g., over-oxidized carboxylic acids).
  • GC-MS : Detects volatile impurities (e.g., unreacted fluorinating agents).
  • Elemental analysis : Confirms stoichiometry of F, S, and O .

Advanced: What computational approaches model the compound’s reactivity in solution?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Explore solvent effects on aldehyde hydration equilibrium.
  • Reactivity descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • pKa prediction : Tools like MarvinSketch estimate aldehyde’s acidity (typical pKa ~7–8) .

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